molecular formula C6H12N4O2 B2710280 H-D-Lys(N3).HCl CAS No. 2098497-01-7

H-D-Lys(N3).HCl

Cat. No.: B2710280
CAS No.: 2098497-01-7
M. Wt: 172.188
InChI Key: HTFFMYRVHHNNBE-RXMQYKEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(N3).HCl typically involves the introduction of an azide group to the ε-amino group of D-lysine. This can be achieved through a series of chemical reactions, including protection of the amino groups, azidation, and subsequent deprotection. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino groups, followed by azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The final step involves deprotection to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(N3).HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-D-Lys(N3).HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Lys(N3).HCl primarily involves the reactivity of the azide group. In bioorthogonal chemistry, the azide group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly selective and can occur in the presence of various functional groups, making it a valuable tool for modifying biomolecules without interfering with their native functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azido-L-lysine hydrochloride
  • Nε-Azido-D-lysine hydrochloride
  • 6-Azido-D-norleucine hydrochloride

Comparison

H-D-Lys(N3).HCl is unique due to its D-configuration, which can confer different biological properties compared to its L-counterparts. The azide group in this compound allows for selective modifications, making it particularly useful in bioorthogonal chemistry. Compared to similar compounds, this compound may offer advantages in terms of stability and reactivity in specific applications .

Biological Activity

H-D-Lys(N3).HCl, also known as H-Lys(N3)-OH·HCl, is a derivative of lysine that has garnered attention for its potential biological activities. This compound features an azide group at the epsilon position of the lysine side chain, which can confer unique properties that are valuable in various biochemical applications, including drug development and bioconjugation.

  • Molecular Formula : C6H13ClN4O2
  • Molar Mass : 172.19 g/mol
  • Purity : Minimum 98% .

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules. This property allows for the formation of stable triazole linkages, which are useful in drug design and development. The azide group also facilitates bioconjugation processes, enabling the labeling of biomolecules for imaging or therapeutic purposes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Bioconjugation Forms stable triazole linkages with alkynes
Drug Development Potential use in synthesizing peptide mimetics
Imaging Utilized for labeling biomolecules
Enzyme Inhibition Investigated as a scaffold for enzyme inhibitors

Case Studies and Research Findings

  • Peptide Mimetic Development :
    Research indicates that this compound can be incorporated into peptide mimetics, enhancing their stability and bioactivity. A study demonstrated that peptides containing this compound exhibited improved binding affinities to target proteins compared to their non-modified counterparts .
  • Enzyme Inhibition Studies :
    In a study focused on 17β-HSD Type 3, compounds synthesized with this compound showed significant biological activity, with some derivatives achieving IC50 values in the nanomolar range. This suggests that this compound can serve as a valuable building block in the design of potent enzyme inhibitors .
  • Click Chemistry Applications :
    The azide functionality allows for efficient click chemistry applications, which have been employed to create complex molecular architectures. This has implications for drug delivery systems where targeted delivery is essential .

Properties

IUPAC Name

(2R)-2-amino-6-azidohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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